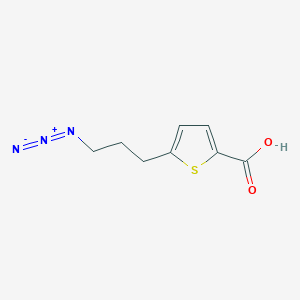
5-(3-Azidopropyl)thiophene-2-carboxylic acid
説明
5-(3-Azidopropyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an azidopropyl group attached to the thiophene ring at the 5-position and a carboxylic acid group at the 2-position
特性
CAS番号 |
88961-94-8 |
|---|---|
分子式 |
C8H9N3O2S |
分子量 |
211.24 g/mol |
IUPAC名 |
5-(3-azidopropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2S/c9-11-10-5-1-2-6-3-4-7(14-6)8(12)13/h3-4H,1-2,5H2,(H,12,13) |
InChIキー |
XPOUKDWHZVRETL-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)C(=O)O)CCCN=[N+]=[N-] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-azidopropyl)thiophene-2-carboxylic acid typically involves the introduction of the azidopropyl group to the thiophene ring. One common method is the nucleophilic substitution reaction where a halogenated thiophene derivative reacts with sodium azide to form the azido compound. The carboxylic acid group can be introduced through oxidation reactions of corresponding aldehyde or alcohol derivatives of thiophene.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions, use of catalysts to enhance reaction rates, and purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-(3-Azidopropyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Conversion of the azido group to an amine.
Substitution: Formation of triazole derivatives.
科学的研究の応用
5-(3-Azidopropyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 5-(3-azidopropyl)thiophene-2-carboxylic acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a click chemistry reaction to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules. In medicinal chemistry, the compound’s interactions with biological targets would depend on the nature of the functional groups and their ability to bind to specific receptors or enzymes.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the azidopropyl group, making it less versatile in click chemistry applications.
5-Bromothiophene-2-carboxylic acid: Contains a bromine atom instead of an azido group, leading to different reactivity and applications.
5-(3-Aminopropyl)thiophene-2-carboxylic acid: The azido group is reduced to an amine, which can participate in different types of reactions compared to the azido group.
Uniqueness
5-(3-Azidopropyl)thiophene-2-carboxylic acid is unique due to the presence of the azido group, which allows it to participate in click chemistry reactions. This makes it a valuable compound for applications requiring specific and efficient bioconjugation, such as in the development of new diagnostic tools and therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


